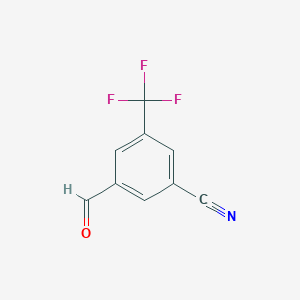
3-Formyl-5-(trifluoromethyl)benzonitrile
Vue d'ensemble
Description
3-Formyl-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H4F3NO . It has an average mass of 199.129 Da and a monoisotopic mass of 199.024506 Da . This compound is used as a reagent in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors in the treatment of high cholesterol .
Molecular Structure Analysis
The InChI code for 3-Formyl-5-(trifluoromethyl)benzonitrile is 1S/C9H4F3NO/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-3,5H . The InChI key is MSXKEYLXULZEBC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Formyl-5-(trifluoromethyl)benzonitrile is a solid at room temperature . It has a molecular weight of 199.13 .Applications De Recherche Scientifique
Supramolecular Chemistry and Material Science
3-Formyl-5-(trifluoromethyl)benzonitrile and its derivatives have been pivotal in the development of new materials through supramolecular chemistry. These compounds are utilized in creating nanometer-sized structures stabilized by hydrogen bonding, showcasing their importance in nanotechnology and polymer processing. Their adaptable nature signifies a promising future in commercial applications, including biomedical fields due to their multivalent interactions (Cantekin, de Greef, & Palmans, 2012).
Medicinal Chemistry
In medicinal chemistry, compounds bearing the trifluoromethyl group, like 3-Formyl-5-(trifluoromethyl)benzonitrile, have been extensively studied for their pharmacological activities. These studies have led to the development of synthetic derivatives exhibiting a wide spectrum of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties. The trifluoromethyl group significantly influences the pharmacodynamic and pharmacokinetic behavior of these agents, showcasing its critical role in drug design and development (Verma, Sinha, & Bansal, 2019).
Organic Synthesis and Chemical Reactions
The trifluoromethyl group, as part of 3-Formyl-5-(trifluoromethyl)benzonitrile, plays a crucial role in the synthesis of polyfunctional heteroaromatic compounds. This has led to the discovery of new rearrangements and the correction of structures previously misassigned in literature. Such advancements contribute significantly to the field of organic synthesis, offering new pathways and methodologies for constructing complex molecular architectures (Moustafa et al., 2017).
Environmental Science and Ecotoxicology
The environmental impact and ecotoxicological properties of compounds related to 3-Formyl-5-(trifluoromethyl)benzonitrile, such as benzophenone derivatives, have been a subject of study. Understanding the fate, bioaccumulation, and potential endocrine-disrupting effects of these compounds in aquatic ecosystems is crucial for assessing environmental risks and developing safer chemicals (Kim & Choi, 2014).
Safety And Hazards
The safety information for 3-Formyl-5-(trifluoromethyl)benzonitrile indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, and eye/face protection should be worn .
Propriétés
IUPAC Name |
3-formyl-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXKEYLXULZEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274889 | |
| Record name | 3-Formyl-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-5-(trifluoromethyl)benzonitrile | |
CAS RN |
569370-39-4 | |
| Record name | 3-Formyl-5-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569370-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(difluoromethyl)-5-hydroxy-6,10-dimethoxy-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B3145155.png)
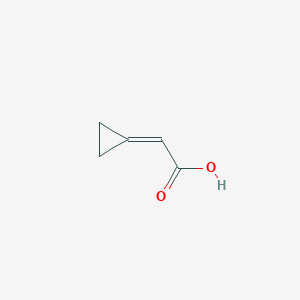
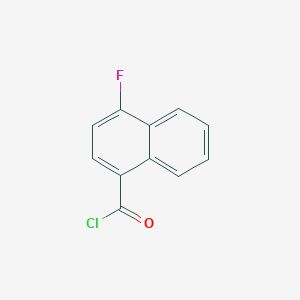
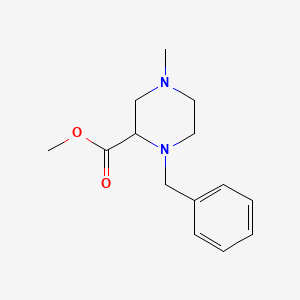
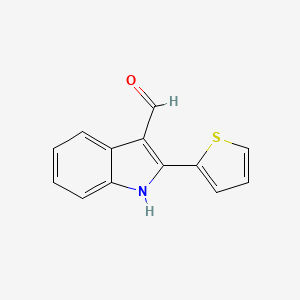
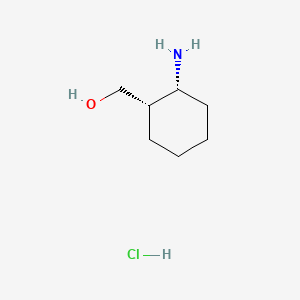
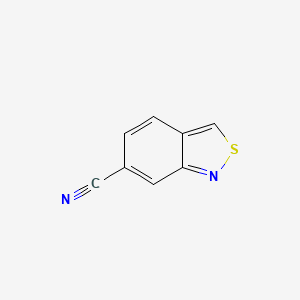
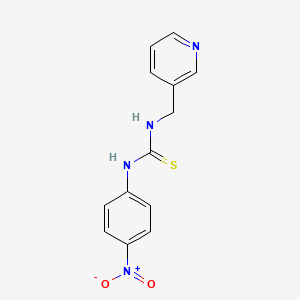

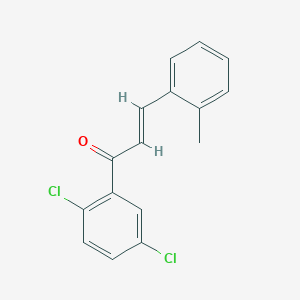
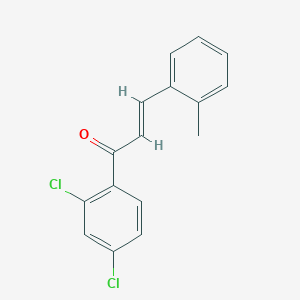
![Benzo[b]thiophene, 3-ethynyl-](/img/structure/B3145228.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)
